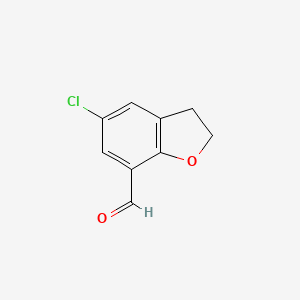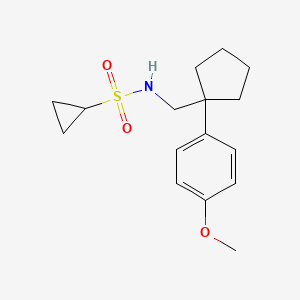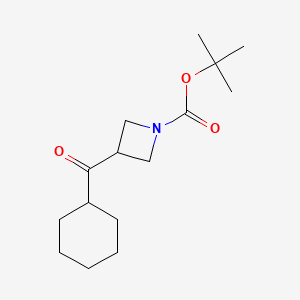
Ethyl 1-methyl-5-piperidin-2-ylpyrrole-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 1-methyl-5-piperidin-2-ylpyrrole-2-carboxylate, commonly known as MEP, is a chemical compound that has been extensively studied for its potential applications in the field of medicinal chemistry. It is a pyrrole derivative that has been shown to exhibit a range of biological activities, including analgesic, anti-inflammatory, and anti-tumor effects.
Applications De Recherche Scientifique
MEP has been extensively studied for its potential applications in the field of medicinal chemistry. It has been shown to exhibit analgesic, anti-inflammatory, and anti-tumor effects in various animal models. MEP has also been investigated for its potential use as a drug candidate for the treatment of neuropathic pain, cancer, and other inflammatory diseases.
Mécanisme D'action
The exact mechanism of action of MEP is not fully understood, but it has been suggested that it may act through multiple pathways. MEP has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins, which play a key role in inflammation and pain. MEP has also been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression and have been implicated in cancer and other diseases.
Biochemical and Physiological Effects:
MEP has been shown to exhibit a range of biochemical and physiological effects in various animal models. It has been shown to reduce inflammation and pain in models of arthritis and neuropathic pain. MEP has also been shown to inhibit the growth of cancer cells in vitro and in vivo. In addition, MEP has been shown to have a low toxicity profile, suggesting that it may be a safe and effective drug candidate.
Avantages Et Limitations Des Expériences En Laboratoire
MEP has several advantages for use in lab experiments. It is relatively easy to synthesize and has a low toxicity profile, making it a safe and cost-effective option for researchers. However, there are also limitations to using MEP in lab experiments. Its mechanism of action is not fully understood, and it may exhibit different effects in different animal models, making it difficult to predict its efficacy in humans.
Orientations Futures
There are several future directions for research on MEP. One area of interest is the development of more potent and selective MEP analogs that can be used as drug candidates for the treatment of cancer and other diseases. Another area of interest is the investigation of the molecular mechanisms underlying the anti-inflammatory and analgesic effects of MEP, which may lead to the development of more effective therapies for pain and inflammation. Additionally, the potential use of MEP as a diagnostic tool for cancer and other diseases is an area of active research.
Méthodes De Synthèse
MEP can be synthesized through a multi-step process involving the reaction of 2-pyrrolidone with ethyl 2-bromoacetate, followed by the reaction with methylamine and subsequent reduction with lithium aluminum hydride. The yield of MEP can be improved by optimizing the reaction conditions, such as temperature, solvent, and catalyst.
Propriétés
IUPAC Name |
ethyl 1-methyl-5-piperidin-2-ylpyrrole-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O2/c1-3-17-13(16)12-8-7-11(15(12)2)10-6-4-5-9-14-10/h7-8,10,14H,3-6,9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYBWXKSUMZUMPR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(N1C)C2CCCCN2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[(1,1-Dioxidotetrahydrothien-3-yl)thio]acetic acid](/img/structure/B2445053.png)

![methyl 5-((4-((1-benzyl-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)methyl)furan-2-carboxylate dioxalate](/img/structure/B2445056.png)


![(E)-N'-(3-(morpholinosulfonyl)phenyl)-1H-benzo[d]imidazole-2-carbohydrazonoyl cyanide](/img/structure/B2445067.png)


![1-(4-chlorophenyl)-N-(2-(5-(3-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)cyclopentanecarboxamide](/img/structure/B2445070.png)


![3-amino-4,6-bis(4-methoxyphenyl)-N-(5-phenyl-1,2,4-thiadiazol-3-yl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2445073.png)
